molecular formula C42H51F3N8O12 B590066 Dermorphin Trifluoroacetic Acid Salt

Dermorphin Trifluoroacetic Acid Salt

Cat. No.: B590066
M. Wt: 916.9 g/mol
InChI Key: MUBFSOVWSMFSSQ-YYEHHWDVSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Target of Action

Dermorphin TFA, also known as Dermorphin Trifluoroacetic Acid Salt or Dermorphin (TFA), is a heptapeptide that has a remarkable affinity and selectivity for the mu-opioid receptors . These receptors play a crucial role in pain perception, and their activation can lead to significant analgesic effects .

Mode of Action

The mechanism of action of Dermorphin TFA involves interacting with these mu-opioid receptors, triggering a series of biological responses that result in pain relief . This interaction leads to a reduction in pain perception and an increase in pain tolerance , making it a subject of interest for potential applications in pain management .

Biochemical Pathways

Dermorphin TFA’s interaction with the mu-opioid receptors initiates a cascade of biochemical reactions that ultimately lead to its analgesic effects . .

Pharmacokinetics

The pharmacokinetics of Dermorphin TFA have been studied in horses . Following intravenous administration, the data fit a 2-compartment model best with distribution and elimination half-lives of 0.09 and 0.76 hours, respectively . The bioavailability following intramuscular administration was variable (47-100%) . Dermorphin TFA was detected in plasma for 12 hours and in urine for 48 or 72 hours following intravenous or intramuscular administration, respectively .

Result of Action

The primary result of Dermorphin TFA’s action is its potent analgesic effect, which is due to its interaction with the mu-opioid receptors . This interaction leads to a reduction in pain perception and an increase in pain tolerance . Dermorphin TFA is about 30-40 times more potent than morphine , but theoretically may be less likely to produce drug tolerance and addiction due to its high potency .

Biochemical Analysis

Biochemical Properties

Dermorphin TFA exhibits high potency and selectivity for mu-opioid receptors . It interacts with these receptors, triggering a series of biological responses that result in pain relief . This interaction leads to a reduction in pain perception and an increase in pain tolerance . Dermorphin TFA also interacts with isomerizing enzymes (racemases) during its synthesis .

Cellular Effects

Dermorphin TFA has been found to be effective in reducing pain in various animal models of pain, including neuropathic pain and cancer-induced pain . It influences cell function by modulating the expression of TRP channels and suppressing glial cell activation and neuroinflammation . Dermorphin TFA also exhibits effects on gastrointestinal and endocrine functions akin to those observed with morphine .

Molecular Mechanism

The mechanism of action of Dermorphin TFA involves interacting with mu-opioid receptors, triggering a series of biological responses that result in pain relief . This interaction leads to a reduction in pain perception and an increase in pain tolerance . Dermorphin TFA is a selective agonist at the mu-opioid receptor without any relevant affinity for the kappa-opioid receptor and delta-opioid receptor .

Temporal Effects in Laboratory Settings

Dermorphin TFA has been detected and quantified in plasma samples up to 4 hours post-intravenous administration of dermorphin (5 mg) to a horse, and up to 6 hours post-intramuscular administration of the same dose . Dermorphin TFA was identified in urine samples collected 36 hours post-intravenous administration of the same dose .

Dosage Effects in Animal Models

In animal models, Dermorphin TFA produces dose-dependent antinociceptive effects in formalin-induced inflammatory pain, with increased potency than morphine . The antinociceptive effects were reversed by naloxone, indicating mu-opioid receptor activation in vivo .

Metabolic Pathways

It is known that Dermorphin TFA is synthesized by an unusual posttranslational modification process carried out by an amino acid isomerase .

Transport and Distribution

It is known that Dermorphin TFA binds to mu-opioid receptors, which are distributed in tissues and organs, especially in the CNS structures .

Subcellular Localization

It is known that Dermorphin TFA binds to mu-opioid receptors, which are located on the cell membrane

Preparation Methods

Synthetic Routes and Reaction Conditions

Dermorphin trifluoroacetate can be synthesized using solid-phase peptide synthesis (SPPS). The process involves the sequential addition of protected amino acids to a resin-bound peptide chain. The protecting groups are removed using trifluoroacetic acid (TFA), and the peptide is cleaved from the resin using a mixture of TFA and scavengers .

Industrial Production Methods

Industrial production of dermorphin trifluoroacetate follows similar principles as laboratory synthesis but on a larger scale. The process involves automated peptide synthesizers, which allow for the efficient and high-throughput production of peptides. The final product is purified using high-performance liquid chromatography (HPLC) and characterized using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .

Chemical Reactions Analysis

Types of Reactions

Dermorphin trifluoroacetate undergoes various chemical reactions, including:

    Oxidation: The tyrosine residues in dermorphin trifluoroacetate can undergo oxidation to form dityrosine cross-links.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols using reducing agents like dithiothreitol (DTT).

    Substitution: Amino acid residues can be substituted with other amino acids using site-directed mutagenesis.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Site-directed mutagenesis using specific primers and DNA polymerase.

Major Products Formed

    Oxidation: Dityrosine cross-links.

    Reduction: Free thiols from disulfide bonds.

    Substitution: Modified peptides with substituted amino acids.

Scientific Research Applications

Dermorphin trifluoroacetate has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

    Deltorphin: Another peptide isolated from the skin of South American frogs, which also binds to opioid receptors but with different selectivity.

    Endorphins: Endogenous peptides that bind to opioid receptors and modulate pain perception.

    Enkephalins: Endogenous peptides that act as neurotransmitters and bind to opioid receptors.

Uniqueness of Dermorphin Trifluoroacetate

Dermorphin trifluoroacetate is unique due to its high potency and selectivity for mu-opioid receptors, making it a valuable tool for studying opioid receptor pharmacology and developing new analgesics .

Properties

IUPAC Name

(2S)-N-[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]-1-[(2S)-2-[[2-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H50N8O10.C2HF3O2/c1-23(44-37(55)29(41)18-25-9-13-27(50)14-10-25)36(54)46-30(19-24-6-3-2-4-7-24)38(56)43-21-34(52)45-31(20-26-11-15-28(51)16-12-26)40(58)48-17-5-8-33(48)39(57)47-32(22-49)35(42)53;3-2(4,5)1(6)7/h2-4,6-7,9-16,23,29-33,49-51H,5,8,17-22,41H2,1H3,(H2,42,53)(H,43,56)(H,44,55)(H,45,52)(H,46,54)(H,47,57);(H,6,7)/t23-,29+,30+,31+,32+,33+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUBFSOVWSMFSSQ-YYEHHWDVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)NC(CC2=CC=C(C=C2)O)C(=O)N3CCCC3C(=O)NC(CO)C(=O)N)NC(=O)C(CC4=CC=C(C=C4)O)N.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CO)C(=O)N)NC(=O)[C@H](CC4=CC=C(C=C4)O)N.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H51F3N8O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

916.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Dermorphin Trifluoroacetic Acid Salt
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